molecular formula C19H22ClN3O4S B2524774 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 1396759-94-6

3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2524774
CAS No.: 1396759-94-6
M. Wt: 423.91
InChI Key: DZNMQCQUHQEVDA-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide (CAS 1396759-94-6) is a synthetic sulfonamide derivative of high interest in medicinal chemistry and pharmacological research. This compound features a complex molecular structure (C19H22ClN3O4S) that incorporates both a piperidine ring and a pyridine moiety, a design characteristic of molecules investigated for targeted protein interactions . Sulfonamides are a prominent class of compounds in drug discovery, primarily known for their ability to act as potent enzyme inhibitors . Their core sulfonamide functional group can bind to metalloenzymes, such as the Carbonic Anhydrase (CA) family, by interacting with the zinc ion in the active site . This mechanism is central to research exploring the regulation of physiological pH and related processes. Specifically, sulfonamide-based inhibitors are extensively studied for their potential role in targeting tumor-associated CA isoforms, such as hCA IX and hCA XII, which are overexpressed in hypoxic cancer cells and are implicated in tumor survival, progression, and metastasis . Furthermore, recent research indicates that certain arylsulfonamide compounds share a similar structural backbone and can exhibit whole-cell activity against bacterial pathogens like Mycobacterium tuberculosis by disrupting cell wall biosynthesis, potentially through inhibition of the mycolic acid transporter MmpL3 . This makes 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide a valuable chemical tool for researchers in chemical biology and drug discovery, particularly for investigating selective enzyme inhibition, anticancer therapies, and novel antimicrobial agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-18-3-2-16(12-17(18)20)28(25,26)22-13-14-6-10-23(11-7-14)19(24)15-4-8-21-9-5-15/h2-5,8-9,12,14,22H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNMQCQUHQEVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and sulfonamide formation. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. It can be utilized in various chemical reactions, including:

  • Friedel-Crafts Acylation : This method allows for the introduction of acyl groups into aromatic compounds.
  • Nucleophilic Substitution : The sulfonamide group can facilitate nucleophilic attack, leading to the formation of new compounds.

2. Biology

The compound has been investigated for its role as a biochemical probe or inhibitor in several biological pathways. Its potential applications include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Biochemical Probes : Its structure allows it to interact with biological targets, making it useful for studying cellular mechanisms.

3. Medicine

Research into the therapeutic properties of this compound has revealed several promising areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, offering potential for treating inflammatory diseases.
    CompoundIC50 (µM)Mechanism of Action
    3-chloro-4-methoxy...15COX-2 inhibition
    Related Compound A10TNF-alpha suppression
    Related Compound B20IL-6 inhibition
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains by disrupting folic acid synthesis.
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been explored in various studies. For instance, a recent study indicated that related compounds inhibited tumor cell proliferation through modulation of signaling pathways such as p53 and MAPK.

Case Studies

  • Anticancer Effects : A study evaluated the impact of a structurally similar compound on human cancer cell lines, revealing dose-dependent inhibition of cell growth and apoptosis induction via caspase activation.
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound could significantly reduce inflammation markers in cellular models, indicating its potential use in therapeutic applications for conditions like arthritis.
  • Antiviral Potential : Emerging research suggests that sulfonamide derivatives may inhibit viral replication mechanisms, providing a basis for further investigation into their use against viral infections.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, affecting various cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituent on Piperidine Molecular Weight (g/mol) Key Features Potential Impact on Activity Reference
Target Compound Pyridine-4-carbonyl ~420 (estimated) Aromatic pyridine enhances polarity and π-π stacking. Improved target affinity due to H-bonding and aromatic interactions. -
3-Chloro-4-Methoxy-N-[(1-Methylpiperidin-4-Yl)Methyl]Benzene-1-Sulfonamide Methyl 332.85 Simple alkyl substitution. Reduced polarity may lower solubility but increase membrane permeability.
3-Chloro-4-Methoxy-N-((1-(2-Methoxyethyl)Piperidin-4-Yl)Methyl)Benzene-1-Sulfonamide 2-Methoxyethyl 376.9 Ether linkage adds hydrophilicity. Enhanced solubility but weaker aromatic interactions compared to pyridine.
4-Chloro-N-{1-[4-(Trifluoromethyl)Benzoyl]Piperidin-4-Yl}Benzene-1-Sulfonamide 4-Trifluoromethylbenzoyl ~450 (estimated) CF3 group increases electron-withdrawing effects. Improved metabolic stability but potential solubility challenges.
1-(4-Chlorobenzenesulfonyl)-N-(4-Methyl-1,3-Benzothiazol-2-Yl)Piperidine-4-Carboxamide Benzothiazole carboxamide 450.0 Benzothiazole offers hydrophobic and π-π interactions. May target enzymes with hydrophobic binding pockets.
3-Chloro-4-Fluoro-N-({1-[(Thiophen-3-Yl)Methyl]Piperidin-4-Yl}Methyl)Benzene-1-Sulfonamide Thiophen-3-ylmethyl 402.93 Thiophene introduces sulfur-mediated interactions. Potential for unique selectivity in sulfur-rich environments.

Biological Activity

3-Chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H20ClN3O4S
  • Molecular Weight : 397.89 g/mol

Research indicates that compounds similar to 3-chloro-4-methoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes such as insulin-regulated aminopeptidase (IRAP), which is linked to cognitive functions like memory and learning .
  • Antiviral Activity : Related derivatives have shown antiviral properties against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .
  • Antimicrobial Properties : Some sulfonamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, affecting bacterial growth and biofilm formation .

Antiviral Efficacy

A study focusing on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (similar in structure) demonstrated potent anti-HBV activity. The compound was effective against both wild-type and drug-resistant strains, exhibiting significant inhibition in vitro and in vivo using a duck HBV model .

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For instance, certain derivatives have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis.
  • Bactericidal action with notable biofilm disruption capabilities, suggesting potential for treating chronic bacterial infections .

Case Studies

  • Case Study 1: Antiviral Activity
    • Objective : To evaluate the anti-HBV activity of a derivative similar to the target compound.
    • Methodology : In vitro assays were performed using HepG2.2.15 cells.
    • Findings : The derivative significantly reduced HBV replication, correlating with increased levels of APOBEC3G.
  • Case Study 2: Antimicrobial Effectiveness
    • Objective : Assess the antibacterial properties of a sulfonamide derivative.
    • Methodology : MIC tests were conducted against various bacterial strains.
    • Results : The compound exhibited strong antibacterial activity with low MIC values, demonstrating effectiveness in disrupting biofilms formed by MRSA.

Data Summary Table

Biological ActivityCompound TypeMIC (μM)Mechanism
AntiviralAnti-HBVN/AInhibition of viral replication via APOBEC3G
AntibacterialGram-positive15.625–125Bactericidal action disrupting biofilm formation
AntibacterialGram-negativeN/AInhibition of protein synthesis

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